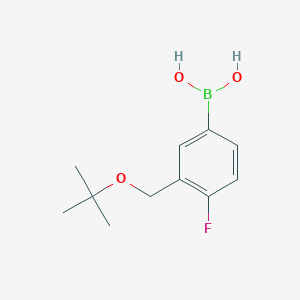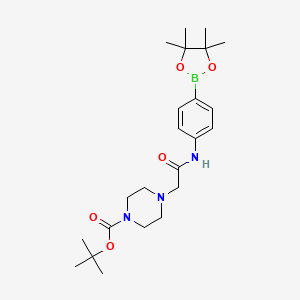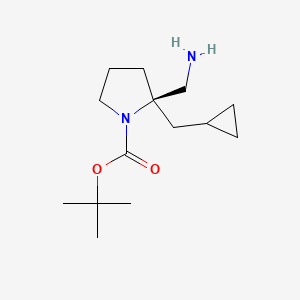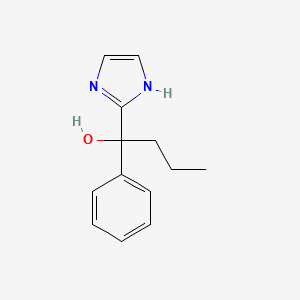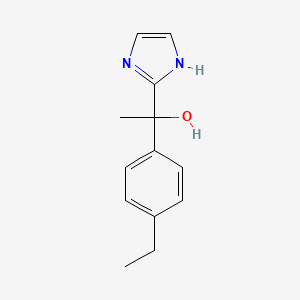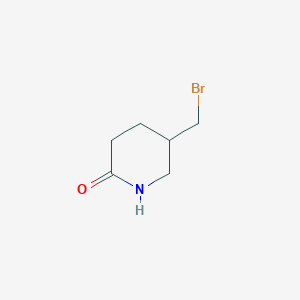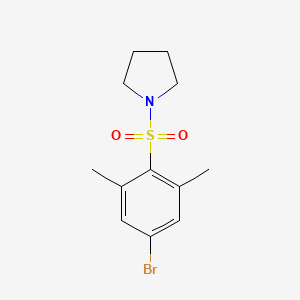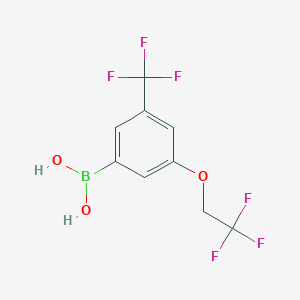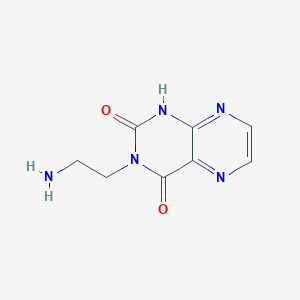
3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione
Overview
Description
Usually, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or significance in biological systems or industrial applications.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific rotations. The compound’s chemical properties like its acidity or basicity, reactivity with other compounds, and stability are also analyzed.Scientific Research Applications
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives have been employed in the design of privileged structures in medicinal chemistry. They are used to prepare libraries of novel heterocyclic compounds with potential biological activities .
- Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities. For example, they are known as antimicrobial, antiviral, antitumor, and antifibrotic compounds .
- Methods of Application or Experimental Procedures : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Antimicrobial and Antiviral Applications
- Specific Scientific Field : Medicinal Chemistry
- Summary of the Application : Pyrimidine derivatives are known to exhibit antimicrobial and antiviral activities .
- Methods of Application or Experimental Procedures : Pyrimidine derivatives are synthesized and their biological activities are evaluated against various microbial and viral strains .
- Results or Outcomes : Many pyrimidine derivatives have shown promising results in inhibiting the growth of microbes and viruses .
-
Antitumor Applications
- Specific Scientific Field : Oncology
- Summary of the Application : Pyrimidine derivatives are used in the treatment of various types of cancers .
- Methods of Application or Experimental Procedures : Pyrimidine derivatives are synthesized and their antitumor activities are evaluated in vitro and in vivo .
- Results or Outcomes : Several pyrimidine derivatives have shown potent antitumor activities .
-
Anti-Inflammatory Applications
- Specific Scientific Field : Pharmacology
- Summary of the Application : Pyrimidine derivatives are known to exhibit anti-inflammatory effects .
- Methods of Application or Experimental Procedures : Pyrimidine derivatives are synthesized and their anti-inflammatory activities are evaluated using various in vitro and in vivo models .
- Results or Outcomes : Many pyrimidine derivatives have shown potent anti-inflammatory effects .
-
Adsorption of Heavy Metals
- Specific Scientific Field : Environmental Chemistry
- Summary of the Application : Pyrimidine derivatives are used in the adsorption of heavy metals, which are environmental pollutants .
- Methods of Application or Experimental Procedures : Pyrimidine derivatives are synthesized and their adsorption capacities for heavy metals are evaluated .
- Results or Outcomes : Several pyrimidine derivatives have shown good adsorption capacities for heavy metals .
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.
Future Directions
This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound. It could include developing new synthetic methods, finding new applications, or studying the compound’s effects more deeply.
properties
IUPAC Name |
3-(2-aminoethyl)-1H-pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c9-1-4-13-7(14)5-6(12-8(13)15)11-3-2-10-5/h2-3H,1,4,9H2,(H,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVGLMQJUZASMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)N(C(=O)N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)pteridine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)

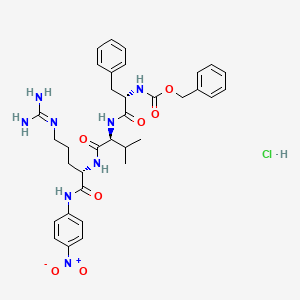
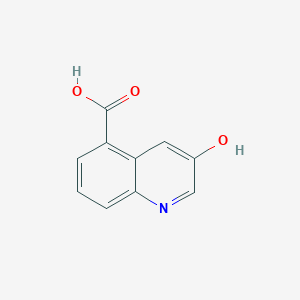
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)
